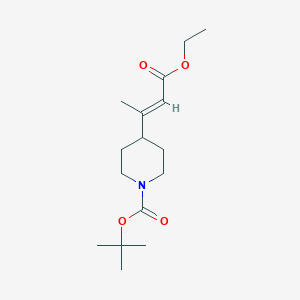
tert-butyl 4-((E)-2-ethoxycarbonyl-1-methylvinyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Boc-4-ピペリジニル)-2-ブテン酸エチルは、分子式がC16H29NO4である化学化合物です。これは、様々な科学的研究や産業応用において頻繁に使用される、有用な研究用化学物質です。この化合物は、ピペリジン環とブテン酸エステル基を含む、複雑な構造で特徴付けられます。
準備方法
合成経路と反応条件
3-(1-Boc-4-ピペリジニル)-2-ブテン酸エチルの合成は、通常、1-Boc-4-ピペリドンとアセト酢酸エチルを塩基性条件下で反応させることで行われます。この反応は、エノラート中間体の形成を経て進行し、その後、ピペリドンへの求核付加が続きます。この反応は、通常、テトラヒドロフラン (THF) やジクロロメタン (DCM) などの有機溶媒中で、室温で行われます。
工業生産方法
工業的な設定では、3-(1-Boc-4-ピペリジニル)-2-ブテン酸エチルの生産は、同様の合成経路を用いる場合がありますが、より大規模で行われます。このプロセスは、通常、より高い収率と純度のために最適化され、多くの場合、連続フロー反応器や自動化システムが用いられ、品質と効率の一貫性が確保されます。
化学反応の分析
反応の種類
3-(1-Boc-4-ピペリジニル)-2-ブテン酸エチルは、次のような様々な化学反応を受ける可能性があります。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化することができます。
還元: 還元反応は、エステル基をアルコールに変換したり、二重結合を単結合に変換したりすることができます。
置換: 求核置換反応は、エステル基を他の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などがあります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が、しばしば使用されます。
置換: アミンやチオールなどの求核剤は、置換反応において使用することができ、通常、塩基性条件下で行われます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はカルボン酸を生成する可能性がありますが、還元はアルコールまたはアルカンを生成することができます。
科学研究への応用
3-(1-Boc-4-ピペリジニル)-2-ブテン酸エチルは、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成における構成ブロックとして使用されます。
生物学: この化合物は、酵素相互作用や代謝経路の研究に使用することができます。
工業: この化合物は、ポリマーや樹脂を含む、様々な化学物質や材料の製造に使用されています。
科学的研究の応用
Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
作用機序
3-(1-Boc-4-ピペリジニル)-2-ブテン酸エチルの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、状況に応じて、阻害剤または活性化剤として作用することができます。関与する経路には、代謝プロセスやシグナル伝達経路が含まれており、様々な生物学的効果をもたらします。
類似化合物の比較
3-(1-Boc-4-ピペリジニル)-2-ブテン酸エチルは、次のような他の類似化合物と比較することができます。
- 2-(1-Boc-4-ピペリジニル)プロパン酸エチル
- 3-(1-Boc-4-ピペリジニル)ブタン酸エチル
これらの化合物は、類似の構造的特徴を共有していますが、特定の官能基と化学的性質が異なります。3-(1-Boc-4-ピペリジニル)-2-ブテン酸エチルの独自性は、ピペリジン環とブテン酸エステル基の特定の組み合わせにあり、これは、独自の反応性と用途をもたらします。
類似化合物との比較
Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate can be compared with other similar compounds, such as:
- Ethyl 2-(1-Boc-4-piperidinyl)propanoate
- Ethyl 3-(1-Boc-4-piperidinyl)butanoate
These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate lies in its specific combination of a piperidine ring and a butenoate ester group, which imparts distinct reactivity and applications.
特性
分子式 |
C16H27NO4 |
|---|---|
分子量 |
297.39 g/mol |
IUPAC名 |
tert-butyl 4-[(E)-4-ethoxy-4-oxobut-2-en-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H27NO4/c1-6-20-14(18)11-12(2)13-7-9-17(10-8-13)15(19)21-16(3,4)5/h11,13H,6-10H2,1-5H3/b12-11+ |
InChIキー |
QUDSNEJIIQZYKF-VAWYXSNFSA-N |
異性体SMILES |
CCOC(=O)/C=C(\C)/C1CCN(CC1)C(=O)OC(C)(C)C |
正規SMILES |
CCOC(=O)C=C(C)C1CCN(CC1)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4,4-dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl) 2,2-dimethylpropanoate](/img/structure/B12288399.png)
![6-Ethynylbenzo[d]oxazol-2(3H)-one](/img/structure/B12288407.png)
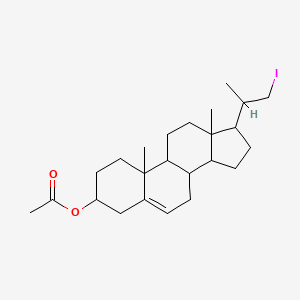
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol](/img/structure/B12288423.png)
![2-[(4-Aminophenyl)thio]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12288427.png)
![7-Chlorobenzo[h]quinoline](/img/structure/B12288431.png)
![Sodium;3,4,5-trihydroxy-6-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate](/img/structure/B12288437.png)
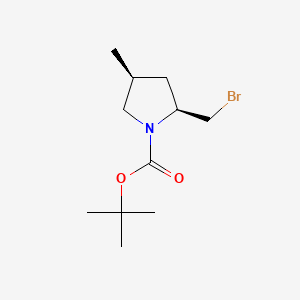
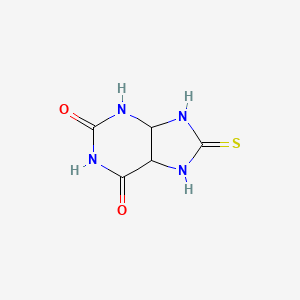
![(5S,15S)-5,15-Bis[(tert-butyloxy)carbonyl]-10-[(5S)-6-(tert-butyloxy)-6-oxo-5-[[(benzyloxy)carbonyl]amino]hexyl]-8,12-dihydroxy-3-oxo-1-phenyl-2-oxa-4,10,16-triazaheptadecan-17-oic Acid Benzyl Ester](/img/structure/B12288462.png)
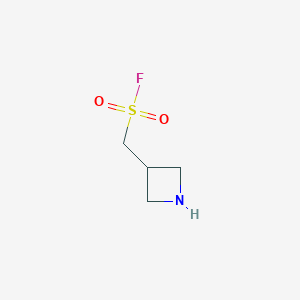
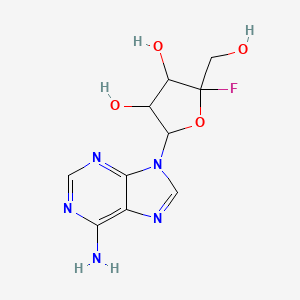
![N-[1-[[1-[[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-(2-aminopropanoylamino)-4-methylpentanamide;hydrochloride](/img/structure/B12288474.png)
![9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride](/img/structure/B12288477.png)
